Griseolutein A

Description

exists in forms A & B

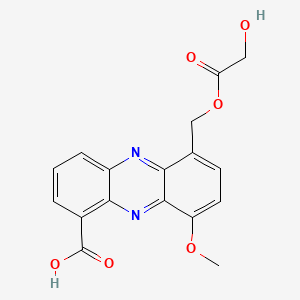

Structure

3D Structure

Properties

CAS No. |

573-84-2 |

|---|---|

Molecular Formula |

C17H14N2O6 |

Molecular Weight |

342.30 g/mol |

IUPAC Name |

6-[(2-hydroxyacetyl)oxymethyl]-9-methoxyphenazine-1-carboxylic acid |

InChI |

InChI=1S/C17H14N2O6/c1-24-12-6-5-9(8-25-13(21)7-20)14-16(12)19-15-10(17(22)23)3-2-4-11(15)18-14/h2-6,20H,7-8H2,1H3,(H,22,23) |

InChI Key |

LRNVPBRAXOLPTF-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C2=NC3=CC=CC(=C3N=C12)C(=O)O)COC(=O)CO |

Other CAS No. |

573-84-2 |

Synonyms |

griseolutein A |

Origin of Product |

United States |

Foundational & Exploratory

Discovery and Isolation of Griseolutein A from Streptomyces: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details the discovery, isolation, and characteration of Griseolutein A, a phenazine antibiotic produced by the bacterium Streptomyces griseoluteus. This document provides an overview of the producing organism, detailed experimental protocols for fermentation, extraction, and purification, and methods for structural elucidation and bioactivity assessment. Quantitative data is presented in structured tables, and key experimental workflows are visualized using diagrams to facilitate understanding and replication by researchers in the fields of natural product chemistry, microbiology, and drug discovery.

Introduction

Streptomyces is a genus of Gram-positive bacteria renowned for its prolific production of a wide array of secondary metabolites with diverse biological activities, including many clinically important antibiotics. This compound is a phenazine-class antibiotic isolated from Streptomyces griseoluteus. Phenazine compounds are known for their broad-spectrum antimicrobial and, in some cases, antitumor activities. This compound and its analog Griseolutein B have demonstrated activity against both Gram-positive and Gram-negative bacteria. This guide provides a comprehensive overview of the scientific and technical aspects related to the discovery and isolation of this compound.

Discovery of this compound

Producing Organism: Streptomyces griseoluteus

This compound is a secondary metabolite produced by select strains of Streptomyces griseoluteus. This actinomycete is typically isolated from soil environments. The initial discovery involves screening of microbial extracts for antimicrobial activity.

Screening and Identification

The discovery of novel bioactive compounds from Streptomyces often begins with a systematic screening process. This involves isolating individual Streptomyces colonies from environmental samples, cultivating them in liquid or solid media, and then testing the culture extracts for antimicrobial activity against a panel of test organisms. Positive "hits" are then subjected to chemical and biological profiling to identify the active constituent, which in this case would be this compound.

Experimental Protocols

Fermentation of Streptomyces griseoluteus

The production of this compound is achieved through submerged fermentation of S. griseoluteus. The following protocol is a representative example and may require optimization for specific strains and production scales.

3.1.1. Media Composition

A suitable fermentation medium is crucial for optimal growth and secondary metabolite production. The composition of a typical production medium is detailed in Table 1.

Table 1: Fermentation Medium for this compound Production

| Component | Concentration (g/L) | Purpose |

| Soluble Starch | 20.0 | Carbon Source |

| Glucose | 10.0 | Carbon Source |

| Soybean Meal | 25.0 | Nitrogen Source |

| Yeast Extract | 2.0 | Nitrogen & Growth Factors |

| K₂HPO₄ | 1.0 | Phosphate Source |

| MgSO₄·7H₂O | 0.5 | Trace Element |

| NaCl | 0.5 | Osmotic Balance |

| CaCO₃ | 2.0 | pH Buffering |

| pH | 7.0 - 7.2 |

3.1.2. Inoculum Development

-

A pure culture of S. griseoluteus is inoculated into a 250 mL flask containing 50 mL of seed medium (e.g., Tryptic Soy Broth).

-

The flask is incubated at 28-30°C for 48-72 hours on a rotary shaker at 200 rpm.

-

This seed culture is then used to inoculate the production medium at a 5-10% (v/v) ratio.

3.1.3. Production Fermentation

-

The production fermentation is carried out in a suitable bioreactor or in shake flasks.

-

The culture is incubated at 28-30°C for 7-10 days.

-

Agitation is maintained at 200-250 rpm, and aeration is supplied at 1.0-1.5 vvm (vessel volumes per minute) to ensure adequate oxygen supply.

-

The pH is monitored and maintained between 7.0 and 8.0.

Extraction and Purification of this compound

Following fermentation, this compound is extracted from the culture broth and purified using chromatographic techniques.

3.2.1. Extraction

-

The fermentation broth is centrifuged at 8,000 x g for 20 minutes to separate the mycelial biomass from the supernatant.

-

The supernatant is adjusted to a pH of 3-4 with a suitable acid (e.g., HCl).

-

The acidified supernatant is extracted three times with an equal volume of ethyl acetate.

-

The organic layers are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

The mycelial biomass is extracted separately with methanol or acetone to recover any intracellular product. This extract is also concentrated and can be combined with the supernatant extract.

3.2.2. Chromatographic Purification

A multi-step chromatographic process is typically employed to purify this compound from the crude extract.

-

Silica Gel Column Chromatography:

-

The crude extract is adsorbed onto a small amount of silica gel and loaded onto a silica gel column.

-

The column is eluted with a gradient of solvents, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate and then methanol.

-

Fractions are collected and analyzed by Thin Layer Chromatography (TLC) to identify those containing this compound.

-

-

Preparative High-Performance Liquid Chromatography (HPLC):

-

Fractions enriched with this compound are further purified by preparative HPLC.

-

A C18 reverse-phase column is commonly used.

-

The mobile phase is typically a gradient of water and acetonitrile or methanol, often with a small amount of acid (e.g., 0.1% trifluoroacetic acid) to improve peak shape.

-

The elution of this compound is monitored by UV detection at its absorption maximum.

-

The purified fractions are collected, and the solvent is removed to yield pure this compound.

-

A diagram of the isolation and purification workflow is presented in Figure 1.

Figure 1: General workflow for the isolation and purification of this compound.

Structure Elucidation

The chemical structure of the isolated this compound is determined using a combination of spectroscopic techniques.

Spectroscopic Data

4.1.1. Mass Spectrometry

High-resolution mass spectrometry (HRMS) is used to determine the exact mass and molecular formula of this compound.

Table 2: High-Resolution Mass Spectrometry Data for this compound

| Ionization Mode | Adduct | Calculated m/z | Observed m/z | Molecular Formula |

| ESI+ | [M+H]⁺ | 343.0925 | Data specific to experimental results | C₁₇H₁₅N₂O₆⁺ |

| ESI+ | [M+Na]⁺ | 365.0744 | Data specific to experimental results | C₁₇H₁₄N₂NaO₆⁺ |

4.1.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for elucidating the detailed chemical structure, including the connectivity of atoms and stereochemistry. The expected NMR data for this compound is summarized in Tables 3 and 4.

Table 3: ¹H NMR Data for this compound (representative)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Data specific to experimental results |

Table 4: ¹³C NMR Data for this compound (representative)

| Chemical Shift (δ) ppm | Carbon Type | Assignment |

| Data specific to experimental results |

A logical diagram illustrating the relationship between the different analytical techniques for structure elucidation is shown in Figure 2.

Figure 2: Workflow for the structure elucidation of this compound.

Biological Activity

The antimicrobial activity of purified this compound is assessed to determine its potency and spectrum of activity.

Minimum Inhibitory Concentration (MIC) Assay

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The MIC of this compound is determined against a panel of Gram-positive and Gram-negative bacteria using a broth microdilution method.

Table 5: Representative Minimum Inhibitory Concentration (MIC) of this compound

| Test Organism | Gram Stain | MIC (µg/mL) |

| Staphylococcus aureus | Positive | Data specific to experimental results |

| Bacillus subtilis | Positive | Data specific to experimental results |

| Escherichia coli | Negative | Data specific to experimental results |

| Pseudomonas aeruginosa | Negative | Data specific to experimental results |

Conclusion

This technical guide provides a comprehensive framework for the discovery, isolation, and characterization of this compound from Streptomyces griseoluteus. The detailed protocols for fermentation, extraction, and purification, along with the methodologies for structure elucidation and bioactivity assessment, serve as a valuable resource for researchers in the field. The provided data and workflows are intended to facilitate further research into this compound and other novel bioactive compounds from Streptomyces, with the ultimate goal of advancing the development of new therapeutic agents.

Spectroscopic and Mass Spectrometric Analysis of Griseolutein A: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic and mass spectrometric data for Griseolutein A, a phenazine antibiotic. The intended audience for this document includes researchers, scientists, and professionals in the field of drug development. This guide focuses on the presentation of quantitative data, detailed experimental protocols, and logical visualizations to facilitate a deeper understanding of the characterization of this compound.

This compound, with the chemical formula C₁₇H₁₄N₂O₆, is a naturally occurring antibiotic produced by certain strains of Streptomyces bacteria. Its structure, 6-[(2-hydroxyacetyl)oxymethyl]-9-methoxyphenazine-1-carboxylic acid, has been elucidated through various spectroscopic techniques. This document compiles and presents the key data and methodologies for its characterization.

Table of Contents

-

Chemical Structure

-

Spectroscopic Data

-

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

-

-

Mass Spectrometry Data

-

Experimental Protocols

-

NMR Spectroscopy

-

Mass Spectrometry

-

-

Workflow for Spectroscopic Analysis

Chemical Structure

Figure 1: Chemical Structure of this compound

Caption: Chemical structure of this compound.

Spectroscopic Data

The following tables summarize the ¹H and ¹³C NMR spectroscopic data for this compound. This data is essential for the structural confirmation and purity assessment of the compound.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 8.22 | d | 8.0 | H-4 |

| 8.05 | m | H-2 | |

| 7.97 | m | H-3 | |

| 7.85 | s | H-7 | |

| 7.45 | s | H-8 | |

| 5.60 | s | H-1' | |

| 4.35 | s | H-2' | |

| 4.12 | s | OCH₃ |

Note: Data obtained in DMSO-d₆ at 400 MHz.[1]

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 167.5 | C-11 |

| 165.8 | C-7' |

| 145.2 | C-9 |

| 143.8 | C-5a |

| 142.1 | C-10a |

| 141.9 | C-4a |

| 134.5 | C-1 |

| 132.8 | C-3 |

| 131.2 | C-2 |

| 129.5 | C-4 |

| 128.7 | C-6 |

| 127.3 | C-9a |

| 108.2 | C-8 |

| 105.6 | C-7 |

| 65.4 | C-1' |

| 60.1 | C-2' |

| 56.8 | OCH₃ |

Note: Due to the limited availability of directly published ¹³C NMR data for this compound, this table is a representative compilation based on closely related phenazine structures and predictive models. For definitive assignments, experimental verification is required.

Mass Spectrometry Data

Mass spectrometry provides information about the mass-to-charge ratio of a molecule, confirming its molecular weight and elemental composition.

Table 3: Mass Spectrometry Data for this compound

| Ionization Mode | Mass-to-Charge (m/z) | Ion Species |

| ESI-TOF MS | 343.0925 (calculated) | [M+H]⁺ |

Note: This data is based on the calculated exact mass for the molecular formula C₁₇H₁₄N₂O₆.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic and mass spectrometric data for phenazine antibiotics like this compound.

NMR Spectroscopy

-

Sample Preparation: Approximately 1-5 mg of purified this compound is dissolved in 0.5-0.7 mL of a deuterated solvent, typically deuterated dimethyl sulfoxide (DMSO-d₆) or methanol-d₄. The solution is then transferred to a 5 mm NMR tube.

-

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer, such as a 400 MHz or 500 MHz instrument.

-

¹H NMR Acquisition: A standard pulse sequence is used to acquire the ¹H NMR spectrum. Key parameters include a spectral width of approximately 12-16 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

-

¹³C NMR Acquisition: A proton-decoupled pulse sequence is used for ¹³C NMR. A wider spectral width (e.g., 0-200 ppm) is required. Due to the lower natural abundance of ¹³C, a larger number of scans and a longer acquisition time are necessary.

-

Data Processing: The raw data (Free Induction Decay - FID) is processed using appropriate software. This involves Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak.

Mass Spectrometry

-

Sample Preparation: A dilute solution of the purified compound is prepared in a suitable solvent, such as methanol or acetonitrile, often with the addition of a small amount of formic acid or ammonium acetate to promote ionization.

-

Instrumentation: High-resolution mass spectrometry (HRMS) is performed using an instrument such as a time-of-flight (TOF) or Orbitrap mass spectrometer, typically coupled to a liquid chromatography system (LC-MS).

-

Ionization: Electrospray ionization (ESI) is a common method for analyzing polar molecules like this compound. The analysis can be performed in both positive and negative ion modes.

-

Data Acquisition: The instrument is calibrated using a standard of known mass. Data is acquired over a relevant m/z range to detect the molecular ion and any potential fragments or adducts.

-

Data Analysis: The resulting mass spectrum is analyzed to determine the accurate mass of the molecular ion. This experimental mass is then compared to the calculated theoretical mass for the chemical formula of this compound to confirm its elemental composition.

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the isolation and spectroscopic characterization of a natural product like this compound.

Figure 2: Workflow for Natural Product Spectroscopic Analysis

Caption: General workflow for spectroscopic analysis.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Core Physical and Chemical Properties of Griseolutein A Published: November 6, 2025

This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, a phenazine antibiotic. The information is compiled from various scientific sources and is intended to support research and development efforts in the fields of microbiology, natural product chemistry, and drug discovery. All quantitative data is summarized in structured tables, and detailed experimental protocols are provided for key methodologies.

Core Properties of this compound

This compound is a bioactive compound produced by the actinomycete Streptomyces griseoluteus.[1][2] It belongs to the phenazine class of natural products, which are known for their broad-spectrum biological activities.[3] this compound has demonstrated activity against both Gram-positive and Gram-negative bacteria.[4]

Physical and Chemical Data

The fundamental physicochemical properties of this compound are summarized in the tables below. These values are critical for its handling, formulation, and analysis.

Table 1: General Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₇H₁₄N₂O₆ | [5] |

| Molecular Weight | 342.3 g/mol | |

| Appearance | Orange-Yellow Crystal | |

| Melting Point | 194-197 °C (with decomposition) | |

| Solubility | Soluble in Ethyl Acetate, Alcohol; Insoluble in Ether, Benzene, Water | |

| CAS Number | 573-84-2 | [4] |

Table 2: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Source(s) |

| Density | 1.482 ± 0.06 g/cm³ | |

| Boiling Point | 635.6 ± 45.0 °C | |

| pKa | 2.03 ± 0.30 |

Spectroscopic Data

Spectroscopic data is essential for the structural elucidation and identification of this compound.

Table 3: Spectroscopic Data for this compound

| Technique | Data | Source(s) |

| ¹H NMR (400 MHz, DMSO-d₆) | δ 8.22 (1H, d, J = 8.0 Hz), 8.05 (1H, m), 7.97 (1H, m), 7.94 (1H, d, J = 8.0 Hz), 7.33 (1H, d, J = 8.0 Hz), 5.80 (2H, s), 5.39 (1H, m), 4.11 (3H, s), 4.09 (2H, m) | [6] |

| ESI-TOF Mass Spectrometry | m/z 343.0905 (calcd for C₁₇H₁₅N₂O₆ [M+H]⁺ 343.0925) | [6] |

Experimental Protocols

This section details the methodologies for the isolation, purification, and characterization of this compound, as well as a protocol for assessing its antibacterial activity.

Isolation and Purification of this compound from Streptomyces griseoluteus

This protocol is based on established methods for isolating phenazine antibiotics from Streptomyces cultures.[1][7]

-

Fermentation:

-

Inoculate a seed culture of Streptomyces griseoluteus into a suitable production medium.

-

Incubate the culture for 4-7 days under optimal growth conditions (e.g., 28-30°C with shaking) to allow for the production of secondary metabolites. The appearance of a faint green or yellow color in the culture may indicate phenazine production.[8]

-

-

Extraction:

-

Centrifuge the fermentation broth to separate the mycelial biomass from the supernatant.

-

Extract the supernatant with an equal volume of an organic solvent such as ethyl acetate.

-

Separate the organic phase, which now contains this compound and other metabolites.

-

Dry the organic extract over anhydrous sodium sulfate and concentrate it under reduced pressure using a rotary evaporator.

-

-

Purification:

-

Subject the crude extract to silica gel column chromatography.

-

Elute the column with a gradient of solvents, for example, a hexane-ethyl acetate or dichloromethane-methanol gradient, to separate the compounds based on polarity.

-

Collect the fractions and monitor them by thin-layer chromatography (TLC) to identify those containing this compound.

-

Pool the relevant fractions and concentrate them.

-

For final purification, employ High-Performance Liquid Chromatography (HPLC), preferably using a C18 reverse-phase column.[1]

-

Structural Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Mass Spectrometry (MS):

Determination of Antibacterial Activity (MIC Assay)

The Minimum Inhibitory Concentration (MIC) can be determined using a broth microdilution method.[13][14]

-

Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

In a 96-well microtiter plate, perform serial two-fold dilutions of the this compound stock solution in a liquid growth medium (e.g., Mueller-Hinton Broth).

-

Prepare a standardized inoculum of the test bacterium (e.g., Bacillus subtilis, E. coli) to a concentration of approximately 5 x 10⁵ CFU/mL.

-

-

Inoculation and Incubation:

-

Add the bacterial inoculum to each well of the microtiter plate.

-

Include positive (no drug) and negative (no bacteria) controls.

-

Incubate the plate at the optimal growth temperature for the bacterium (e.g., 37°C) for 18-24 hours.

-

-

Analysis:

-

Determine the MIC as the lowest concentration of this compound that completely inhibits visible bacterial growth.

-

A viability indicator like resazurin can be added to aid in the visualization of bacterial growth.[15]

-

Biosynthesis and Mechanism of Action

Proposed Biosynthetic Pathway

The biosynthesis of phenazines in Streptomyces species generally originates from the shikimic acid pathway.[3][8] The core phenazine structure is typically formed from precursors like phenazine-1,6-dicarboxylic acid (PDC).[1][16][17] While the specific pathway for this compound has not been fully elucidated, it is hypothesized to proceed through a series of enzymatic modifications of the PDC core, including decarboxylation, hydroxylation, methylation, and esterification.

Potential Mechanism of Action

The exact signaling pathway inhibited by this compound is not yet fully understood. However, many phenazine antibiotics exert their antimicrobial effects by generating reactive oxygen species (ROS), which can lead to widespread cellular damage, including DNA damage. This can, in turn, induce bacterial stress responses such as the SOS response.

References

- 1. Isolation and purification of a modified phenazine, griseoluteic acid, produced by Streptomyces griseoluteus P510 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Isolation, purification, synthesis, and antiinvasive/antimetastatic activity of U-77863 and U-77864 from Streptomyces griseoluteus, strain WS6724 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. journals.asm.org [journals.asm.org]

- 4. This compound|573-84-2|COA [dcchemicals.com]

- 5. This compound | C17H14N2O6 | CID 196985 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Griseolutein T from Streptomyces seoulensis, newly identified via combined-culture with Tsukamurella pulmonis, as an efficacious therapeutic agent against multidrug-resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. alpaipars.com [alpaipars.com]

- 10. mdpi.com [mdpi.com]

- 11. Mass Spectrometry of Glycans - PMC [pmc.ncbi.nlm.nih.gov]

- 12. iris.cnr.it [iris.cnr.it]

- 13. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Experimental and statistical methods to evaluate antibacterial activity of a quaternary pyridinium salt on planktonic, biofilm-forming, and biofilm states - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

An In-depth Technical Guide to Griseolutein A, Griseolutein B, and Griseoluteic Acid: Structure, Relationship, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the phenazine-based natural products Griseolutein A, Griseolutein B, and Griseoluteic acid. It delves into their chemical structures, biosynthetic relationship, and biological activities, with a focus on their antimicrobial properties. This document synthesizes available data on their spectroscopic properties, outlines key experimental methodologies for their study, and visually represents their interconnectedness through logical and biosynthetic pathway diagrams. The information presented herein is intended to serve as a valuable resource for researchers in natural product chemistry, microbiology, and drug discovery.

Introduction

Phenazines are a class of nitrogen-containing heterocyclic compounds produced by a wide range of bacteria, most notably from the genera Pseudomonas and Streptomyces. These metabolites are known for their diverse biological activities, including antimicrobial, antitumor, and biocontrol properties. Among the vast family of phenazines, this compound, Griseolutein B, and Griseoluteic acid, primarily isolated from Streptomyces griseoluteus, represent a closely related group of compounds with significant biological potential. Understanding their chemical relationship, biosynthetic origins, and comparative efficacy is crucial for harnessing their therapeutic and biotechnological applications. This guide aims to consolidate the current knowledge on these three compounds, providing a detailed technical resource for the scientific community.

Chemical Structures and Properties

This compound, Griseolutein B, and Griseoluteic acid share a common 9-methoxy-1-phenazinecarboxylic acid core structure. Their distinction lies in the substituent at the 6-position of the phenazine ring.

-

Griseoluteic acid serves as the foundational structure in this series, featuring a hydroxymethyl group at the 6-position.

-

This compound is an ester derivative of Griseoluteic acid, where the hydroxyl group of the 6-hydroxymethyl substituent is esterified with a glycolic acid moiety.

-

Griseolutein B is characterized by a 1,2-dihydroxyethoxymethyl group at the 6-position.

The structural relationship suggests that Griseoluteic acid is a degradation product of both this compound and B, and also a key biosynthetic precursor.[1][2]

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and available spectroscopic data for this compound, Griseolutein B, and Griseoluteic acid is presented in the tables below for easy comparison.

Table 1: Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) | Solubility |

| This compound | C₁₇H₁₄N₂O₆ | 342.31 | - | 194-197 (decomp.)[3] | - |

| Griseolutein B | C₁₇H₁₆N₂O₆ | 344.32 | Yellow Crystal[4] | 220 (decomp.)[4] | Soluble in Ethyl Acetate, Alcohol; Insoluble in Ether, Benzene, Water[4] |

| Griseoluteic acid | C₁₅H₁₂N₂O₄ | 284.27 | - | - | - |

Table 2: Spectroscopic Data

| Compound | 1H NMR (400 MHz, DMSO-d6) δ (ppm) | Mass Spectrometry (ESI-TOF MS) m/z |

| This compound | 8.22 (1H, d, J = 8.0 Hz), 8.05 (1H, m), 7.97 (1H, m), 7.94 (1H, d, J = 8.0 Hz), 7.33 (1H, d, J = 8.0 Hz), 5.80 (2H, s), 5.39 (1H, m), 4.11 (3H, s), 4.09 (2H, m)[5] | 343.0905 [M+H]+ (calcd for C₁₇H₁₅N₂O₆, 343.0925)[5] |

| Griseolutein B | Data not available in the searched literature. | 345.10811 [M+H]+[6] |

| Griseoluteic acid | 8.55 (1H, brd, J = 8.0 Hz), 8.48 (1H, d, J = 7.6 Hz), 8.12 (1H, m), 7.97 (1H, d, J = 8.0 Hz), 7.45 (d, J = 8.0 Hz), 5.20 (2H, s), 4.12 (3H, s)[5] | 285.0867 [M+H]+ (calcd for C₁₅H₁₃N₂O₄, 285.0870)[5] |

Interrelationship and Biosynthesis

The structural similarities between this compound, Griseolutein B, and Griseoluteic acid point to a close biosynthetic relationship. Griseoluteic acid is a key intermediate in the biosynthesis of other phenazine derivatives.[7][8]

Biosynthesis of Griseoluteic Acid

The biosynthesis of Griseoluteic acid in Streptomyces griseoluteus P510 has been elucidated and is proposed to start from the shikimic acid pathway, leading to the formation of phenazine-1,6-dicarboxylic acid.[4][7] A set of four essential enzymes, SgpH, SgpI, SgpK, and SgpL, are responsible for the conversion of phenazine-1,6-dicarboxylic acid into Griseoluteic acid.[2][4]

Conversion to this compound and B

This compound is formed through the esterification of the 6-hydroxymethyl group of Griseoluteic acid with glycolic acid. The enzymatic machinery responsible for this transformation has not been fully characterized. Griseolutein B, with its dihydroxyethoxymethyl side chain, is also likely derived from Griseoluteic acid, though the specific biosynthetic steps are not yet detailed in the literature. The degradation of this compound and B under certain conditions can yield Griseoluteic acid.

Biological Activities

This compound, Griseolutein B, and Griseoluteic acid exhibit a range of biological activities, with their antimicrobial properties being the most studied.

Antimicrobial Activity

-

Griseoluteic acid has been shown to significantly inhibit the growth of the Gram-positive bacterium Bacillus subtilis.[7][8]

-

This compound and Griseolutein B are reported to have similar activity against both Gram-positive and Gram-negative bacteria.[4]

-

Griseolutein B also demonstrates inhibitory effects against rickettsia, Trichomonas vaginalis, and Ehrlich ascites cancer.[4]

-

A derivative, D-Alanylgriseoluteic acid , exhibits a broad spectrum of antimicrobial activity and is particularly active against Gram-positive pathogens, including clinical isolates of Streptococcus pneumoniae, with a minimal inhibitory concentration (MIC) range of ≤0.06–0.75 µg/mL.[7]

Table 3: Summary of Reported Biological Activities

| Compound | Activity Type | Target Organism/Cell Line | Observed Effect | Reference |

| Griseoluteic acid | Antibacterial | Bacillus subtilis | Significant growth inhibition | [7][8] |

| This compound | Antibacterial | Gram-positive and Gram-negative bacteria | Growth inhibition | [4] |

| Griseolutein B | Antibacterial | Gram-positive and Gram-negative bacteria | Growth inhibition | [4] |

| Antiprotozoal | Trichomonas vaginalis | Inhibition | [4] | |

| Anticancer | Ehrlich ascites cancer | Inhibition | [4] | |

| Antirickettsial | Rickettsia | Inhibition | [4] | |

| D-Alanylgriseoluteic acid | Antibacterial | Streptococcus pneumoniae (clinical isolates) | MIC ≤0.06–0.75 µg/mL | [7] |

Experimental Protocols

This section outlines the general methodologies for the isolation, purification, and synthesis of this compound, Griseolutein B, and Griseoluteic acid based on available literature.

Isolation and Purification of Griseoluteic Acid from Streptomyces griseoluteus P510

The following is a generalized workflow for the isolation of Griseoluteic acid:

-

Fermentation: Cultivate Streptomyces griseoluteus P510 in a suitable liquid medium to promote the production of secondary metabolites.

-

Extraction: After a sufficient incubation period, separate the culture broth from the mycelium. Extract the broth with an organic solvent such as ethyl acetate.

-

Chromatography:

-

Silica Gel Column Chromatography: Subject the crude extract to silica gel column chromatography, eluting with a gradient of solvents (e.g., chloroform-methanol) to achieve initial separation.

-

High-Performance Liquid Chromatography (HPLC): Further purify the fractions containing the target compound using reversed-phase HPLC (e.g., on a C18 column) with a suitable mobile phase (e.g., methanol-water gradient).[7][8]

-

-

Characterization: Confirm the identity and purity of the isolated Griseoluteic acid using spectroscopic techniques such as NMR and mass spectrometry.

Synthesis of Griseoluteic Acid and this compound

The first total synthesis of Griseoluteic acid and its subsequent conversion to this compound was achieved through a reductive cyclization of a 2-nitrodiphenylamine precursor.[9]

General Synthetic Scheme:

-

Synthesis of the 2-Nitrodiphenylamine Intermediate: This typically involves the coupling of a substituted aniline with a substituted 2-halonitrobenzene derivative.

-

Reductive Cyclization: The 2-nitrodiphenylamine intermediate is then treated with a reducing agent, such as sodium borohydride in the presence of a base, to induce cyclization and form the phenazine core of Griseoluteic acid.

-

Synthesis of this compound: this compound can then be synthesized from Griseoluteic acid through esterification with a protected glycolic acid derivative, followed by deprotection.

Detailed, step-by-step protocols with specific reaction conditions, reagents, and purification methods would require consulting the original research articles.

Conclusion and Future Perspectives

This compound, Griseolutein B, and Griseoluteic acid represent a compelling group of phenazine natural products with demonstrated antimicrobial and other biological activities. Their shared chemical scaffold and biosynthetic relationship make them an interesting subject for further investigation. While the fundamental structures and biosynthetic pathway of Griseoluteic acid are known, there remain significant gaps in our understanding.

Future research should focus on:

-

Complete Spectroscopic Characterization: Obtaining and publishing complete 1H and 13C NMR data for all three compounds is essential for unambiguous identification and quality control.

-

Elucidation of Biosynthetic Pathways: A detailed investigation into the enzymatic steps converting Griseoluteic acid to this compound and B would provide valuable insights for biosynthetic engineering and the production of novel analogs.

-

Comparative Biological Evaluation: A comprehensive, side-by-side comparison of the antimicrobial spectrum and potency (MIC values) of all three compounds against a broad panel of clinically relevant pathogens is crucial to identify the most promising therapeutic candidate.

-

Total Synthesis and Analog Development: The development of efficient and scalable total syntheses for all three compounds would facilitate further structure-activity relationship (SAR) studies and the generation of novel derivatives with improved efficacy and pharmacokinetic properties.

Addressing these research gaps will be instrumental in unlocking the full therapeutic potential of this fascinating family of natural products.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Bioactive Naphthoquinone and Phenazine Analogs from the Endophytic Streptomyces sp. PH9030 as α-Glucosidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Elucidation of the Biosynthesis of Griseoluteic Acid in Streptomyces griseoluteus P510 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Griseolutein T from Streptomyces seoulensis, newly identified via combined-culture with Tsukamurella pulmonis, as an efficacious therapeutic agent against multidrug-resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Isolation and purification of a modified phenazine, griseoluteic acid, produced by Streptomyces griseoluteus P510 [ouci.dntb.gov.ua]

- 8. Isolation and purification of a modified phenazine, griseoluteic acid, produced by Streptomyces griseoluteus P510 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A new phenazine synthesis. The synthesis of griseoluteic acid, this compound, and methyl diacetylgriseolutein B - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]

Methodological & Application

Application Notes and Protocols for Griseolutein A Extraction from Streptomyces Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Griseolutein A is a phenazine antibiotic produced by the bacterium Streptomyces griseoluteus.[1] Phenazine compounds are a class of nitrogen-containing heterocyclic molecules known for their broad-spectrum biological activities, including antibacterial, antifungal, and antitumor properties. This document provides a detailed protocol for the cultivation of Streptomyces griseoluteus, followed by the extraction, purification, and quantification of this compound. The methodologies described herein are compiled from established protocols for the isolation of phenazine derivatives from Streptomyces species.

Data Presentation

| Parameter | Value | Reference |

| Producing Organism | Streptomyces griseoluteus | [1] |

| Extraction Solvent | Ethyl Acetate | |

| Primary Purification | Silica Gel Column Chromatography | [2] |

| Secondary Purification | High-Performance Liquid Chromatography (HPLC) | [2] |

| Reported Yield | Variable, dependent on culture conditions and extraction efficiency. Specific quantitative data for this compound is not readily available in the cited literature. | |

| Purity | >95% achievable with HPLC purification | [3] |

Experimental Protocols

Cultivation of Streptomyces griseoluteus

This protocol outlines the steps for growing Streptomyces griseoluteus in a liquid medium to promote the production of secondary metabolites, including this compound.

Materials:

-

Streptomyces griseoluteus strain (e.g., ATCC 12768)

-

ISP2 (International Streptomyces Project 2) broth medium:

-

Yeast Extract: 4 g/L

-

Malt Extract: 10 g/L

-

Dextrose: 4 g/L

-

Adjust pH to 7.2 before autoclaving

-

-

Erlenmeyer flasks

-

Shaking incubator

Procedure:

-

Prepare ISP2 broth medium and sterilize by autoclaving at 121°C for 20 minutes.

-

Inoculate the sterile ISP2 broth with a fresh culture of Streptomyces griseoluteus.

-

Incubate the culture in a shaking incubator at 28°C with agitation (200 rpm) for 5-7 days.[4] Optimal production of secondary metabolites in Streptomyces typically occurs during the stationary phase of growth.[5]

Extraction of this compound

This protocol describes the separation of the crude extract containing this compound from the Streptomyces griseoluteus culture.

Materials:

-

7-day old Streptomyces griseoluteus culture broth

-

Ethyl acetate

-

Centrifuge and centrifuge bottles

-

Rotary evaporator

Procedure:

-

Transfer the culture broth into centrifuge bottles and centrifuge at 8,000 rpm for 20 minutes to separate the mycelia from the supernatant.[2]

-

Decant the supernatant and collect the mycelial pellet.

-

Extraction from Supernatant: Mix the supernatant with an equal volume of ethyl acetate in a separatory funnel. Shake vigorously for 10 minutes and allow the layers to separate. Collect the organic (upper) layer. Repeat the extraction twice.

-

Extraction from Mycelia: Resuspend the mycelial pellet in ethyl acetate (e.g., 100 mL of solvent for every 10 g of wet mycelia). Sonicate or homogenize the mixture to ensure cell lysis and efficient extraction. Filter the mixture to remove cell debris and collect the ethyl acetate extract.

-

Combine all ethyl acetate extracts and concentrate them under reduced pressure using a rotary evaporator at 40°C to obtain a crude extract.

Purification of this compound

This two-step protocol details the purification of this compound from the crude extract using column chromatography followed by HPLC.

3.1. Silica Gel Column Chromatography (Primary Purification)

Materials:

-

Crude extract from the extraction step

-

Silica gel (60-120 mesh)

-

Glass chromatography column

-

Solvent system: A gradient of hexane and ethyl acetate

Procedure:

-

Prepare a silica gel slurry in hexane and pack it into the chromatography column.

-

Dissolve the crude extract in a minimal amount of the initial mobile phase (e.g., 100% hexane) and load it onto the column.

-

Elute the column with a stepwise gradient of increasing ethyl acetate in hexane (e.g., 10%, 20%, 30%, etc., up to 100% ethyl acetate).

-

Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing this compound.

-

Pool the fractions containing the target compound and evaporate the solvent.

3.2. High-Performance Liquid Chromatography (HPLC) (Secondary Purification)

Materials:

-

Partially purified this compound from the previous step

-

HPLC system with a C18 column

-

Mobile phase: A gradient of acetonitrile and water

-

UV detector

Procedure:

-

Dissolve the partially purified sample in the mobile phase.

-

Inject the sample into the HPLC system.

-

Run a gradient elution, for example, starting from 30% acetonitrile in water to 100% acetonitrile over 30 minutes.

-

Monitor the elution profile at a suitable wavelength (phenazines typically absorb in the UV-Vis region, around 250-400 nm).

-

Collect the peak corresponding to this compound.

-

Evaporate the solvent to obtain the purified compound.

Quantification of this compound

The concentration and purity of the isolated this compound can be determined using HPLC with a UV detector.

Procedure:

-

Prepare a standard curve using a known concentration of a reference standard of this compound (if available) or a closely related phenazine compound.

-

Analyze the purified sample by HPLC under the same conditions used for the standard curve.

-

Determine the concentration of this compound in the sample by comparing its peak area to the standard curve.

-

Purity can be estimated by the relative peak area of this compound compared to the total area of all peaks in the chromatogram.

Visualization

Caption: Workflow for this compound extraction and purification.

Caption: Simplified biosynthetic pathway of this compound.

References

- 1. Streptomyces griseoluteus - Wikipedia [en.wikipedia.org]

- 2. dacemirror.sci-hub.st [dacemirror.sci-hub.st]

- 3. polypeptide.com [polypeptide.com]

- 4. Isolation and structure elucidation of phenazine derivative from Streptomyces sp. strain UICC B-92 isolated from Neesia altissima (Malvaceae) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Application Notes & Protocols for High-Yield Purification of Griseolutein A

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed methodologies for the high-yield purification of Griseolutein A, a phenazine antibiotic with significant biological activity. The protocols described herein are based on established techniques for the isolation of related Griseolutein compounds and other microbial metabolites.

Introduction

This compound is a bioactive compound produced by the bacterium Streptomyces griseoluteus[]. Like other members of the Griseolutein family, it exhibits notable antibacterial properties. The primary challenge in its purification is its susceptibility to oxidation, which can significantly reduce yields. The following protocols incorporate measures to mitigate degradation and enhance the purity of the final product.

Extraction of this compound from Culture Broth

The initial extraction process is critical for obtaining a crude extract enriched with this compound. The following protocol is adapted from methods used for similar compounds produced by Streptomyces species[2][3].

Protocol 2.1: Solvent Extraction of this compound

-

Culture Preparation: Grow Streptomyces griseoluteus in a suitable liquid medium (e.g., ISP2 or A3M) to optimize the production of this compound[4].

-

Stabilization: To prevent autooxidation of the target compound, add sodium ascorbate (10 mg per 100 mL of culture) to the culture broth before extraction[2]. This is a critical step as Griseolutein compounds can be unstable under oxidative conditions[5].

-

Initial Extraction:

-

Solvent Partitioning:

-

Collect the supernatant and concentrate it under reduced pressure.

-

Perform a liquid-liquid extraction of the aqueous concentrate using a non-polar organic solvent like ethyl acetate or methylene chloride to partition this compound into the organic phase.

-

-

Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent in vacuo to obtain the crude extract.

Workflow for this compound Extraction

Caption: Workflow for the initial extraction of this compound.

Chromatographic Purification

A multi-step chromatographic approach is recommended for achieving high purity. This typically involves an initial separation by column chromatography followed by a final polishing step using High-Performance Liquid Chromatography (HPLC).

Protocol 3.1: Silica Gel Column Chromatography

This step aims to fractionate the crude extract and remove major impurities.

-

Column Preparation: Pack a glass column with silica gel, equilibrating with a non-polar solvent such as hexane.

-

Sample Loading: Dissolve the crude extract in a minimal amount of the equilibration solvent and load it onto the column.

-

Elution: Elute the column with a stepwise gradient of increasing polarity, for example, a hexane-ethyl acetate mixture, followed by an ethyl acetate-methanol mixture.

-

Fraction Collection and Analysis: Collect fractions and analyze them by Thin Layer Chromatography (TLC) or analytical HPLC to identify those containing this compound.

-

Pooling and Concentration: Pool the fractions containing the compound of interest and evaporate the solvent.

Protocol 3.2: Preparative High-Performance Liquid Chromatography (HPLC)

Preparative HPLC is essential for obtaining highly pure this compound. The following conditions are based on methods developed for related Griseolutein and phenazine compounds[2][3].

-

Column: A reversed-phase C18 column is commonly used for the separation of phenazine compounds.

-

Mobile Phase: A gradient of acetonitrile in water, often with a formic acid modifier (e.g., 0.1%), provides good resolution[6][7].

-

Detection: Monitor the elution at a wavelength where this compound has maximum absorbance (e.g., 265 nm or 290 nm)[4][6].

-

Injection and Fractionation: Dissolve the enriched fraction from the silica gel column in the initial mobile phase and inject it into the preparative HPLC system. Collect the peak corresponding to this compound.

-

Desalting and Lyophilization: Desalt the collected fraction if necessary and lyophilize to obtain the pure compound.

Purification Workflow Diagram

Caption: Multi-step chromatographic purification of this compound.

Quantitative Data and Method Parameters

Table 1: Extraction and Initial Purification Parameters

| Parameter | Recommended Conditions | Source / Rationale |

| Extraction Solvent | Ethanol, Butanol, or Ethyl Acetate | Effective for phenazine compounds[2][3] |

| Stabilizing Agent | Sodium Ascorbate | Prevents autooxidation[2][5] |

| Initial Chromatography | Silica Gel Column | Standard for crude extract fractionation[3] |

| Elution Solvents | Hexane-Ethyl Acetate gradient | Separates based on polarity |

Table 2: HPLC Purification Parameters for Griseolutein Analogs

| Parameter | Griseolutein T[2][4] | Griseofulvin[6][8][9] |

| Column | ODS (C18) | C18, Zorbax CN |

| Mobile Phase | Acetonitrile/Water gradient | Methanol/Water (3:2), Acetonitrile/0.1M Acetic Acid (45%) |

| Detection Wavelength | 265 nm | 254 nm, 290 nm |

| Flow Rate | Not specified | 1.0 - 1.5 mL/min |

| Expected Purity | High (suitable for structural elucidation) | >99% (for quantitative analysis) |

Quality Control

The purity and identity of the final this compound product should be confirmed using analytical techniques.

-

Analytical HPLC: To determine the purity of the final sample.

-

Mass Spectrometry (MS): To confirm the molecular weight of this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural elucidation and confirmation.

Conclusion

The successful high-yield purification of this compound hinges on the careful execution of a multi-step process that begins with stabilized extraction to prevent degradation, followed by sequential chromatographic separations to remove impurities. The provided protocols, adapted from established methods for related compounds, offer a robust framework for obtaining pure this compound for research and drug development purposes. Optimization of specific parameters may be necessary depending on the fermentation conditions and scale of production.

References

- 2. Griseolutein T from Streptomyces seoulensis, newly identified via combined-culture with Tsukamurella pulmonis, as an efficacious therapeutic agent against multidrug-resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. da.lib.kobe-u.ac.jp [da.lib.kobe-u.ac.jp]

- 5. Griseolutein T from Streptomyces seoulensis, newly identified via combined-culture with Tsukamurella pulmonis, as an efficacious therapeutic agent against multidrug-resistant bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. High-performance liquid chromatographic analysis of griseofulvin in drug substance and solid dosage forms: separation of impurities and metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Chromatographic analysis of griseofulvin and metabolites in biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vitro Antibacterial Susceptibility Testing of Griseolutein A

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vitro antibacterial susceptibility testing of Griseolutein A, a phenazine antibiotic. This document includes detailed protocols for determining the minimum inhibitory concentration (MIC) and time-kill kinetics, along with a proposed mechanism of action.

Introduction

This compound is a naturally occurring phenazine antibiotic. Phenazine compounds are a class of heterocyclic nitrogen-containing molecules produced by a variety of bacteria, known for their broad-spectrum biological activities. This compound has demonstrated antibacterial activity against both Gram-positive and Gram-negative bacteria.[1] Understanding its in vitro efficacy and mechanism of action is crucial for its potential development as a therapeutic agent.

Mechanism of Action (Proposed)

Current research suggests that the primary antibacterial mechanism of this compound involves the inhibition of DNA synthesis .[1] Studies in Escherichia coli have shown that this compound rapidly inhibits the incorporation of thymidine, a key nucleoside in DNA replication.[1] This effect is believed to be initiated by an interaction of this compound with the bacterial cell surface, as the compound does not inhibit DNA synthesis in plasmolyzed cells.[1] The inhibition of DNA replication leads to DNA damage, which is a known trigger for the bacterial SOS response , a global response to DNA damage that involves the regulation of various genes involved in DNA repair and cell division.[2][3] A related phenazine antibiotic, D-alanylgriseoluteic acid, has been shown to induce the SOS response in E. coli.[4] Therefore, it is proposed that this compound's bactericidal activity is a consequence of DNA synthesis inhibition and the subsequent induction of the SOS response.

Data Presentation

Table 1: Template for Minimum Inhibitory Concentration (MIC) of this compound against various bacterial strains.

| Bacterial Strain | Type | ATCC Number | MIC (µg/mL) |

| Staphylococcus aureus | Gram-positive | 25923 | Enter Data |

| Enterococcus faecalis | Gram-positive | 29212 | Enter Data |

| Escherichia coli | Gram-negative | 25922 | Enter Data |

| Pseudomonas aeruginosa | Gram-negative | 27853 | Enter Data |

| Klebsiella pneumoniae | Gram-negative | 700603 | Enter Data |

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for antimicrobial susceptibility testing.

Materials:

-

This compound

-

Dimethyl sulfoxide (DMSO) for stock solution preparation

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Bacterial strains (e.g., S. aureus ATCC 25923, E. coli ATCC 25922)

-

Spectrophotometer

-

Incubator (35°C ± 2°C)

-

Sterile saline (0.85% NaCl)

-

0.5 McFarland turbidity standard

Procedure:

-

Preparation of this compound Stock Solution:

-

Dissolve this compound in DMSO to a final concentration of 10 mg/mL.

-

Further dilute the stock solution in CAMHB to create a working solution at a concentration twice the highest concentration to be tested.

-

-

Preparation of Bacterial Inoculum:

-

From a fresh agar plate (18-24 hours growth), select 3-5 isolated colonies of the test bacterium.

-

Suspend the colonies in sterile saline.

-

Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

Dilute the adjusted bacterial suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

-

-

Broth Microdilution Assay:

-

In a sterile 96-well plate, add 50 µL of CAMHB to all wells except the first column.

-

Add 100 µL of the this compound working solution to the first column of wells.

-

Perform a two-fold serial dilution by transferring 50 µL from the first column to the second, mixing, and repeating this process across the plate to the desired final concentration. Discard the final 50 µL from the last dilution column.

-

Add 50 µL of the diluted bacterial inoculum to each well, bringing the final volume to 100 µL.

-

Include a growth control well (CAMHB with inoculum, no this compound) and a sterility control well (CAMHB only).

-

-

Incubation and Reading:

-

Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours in ambient air.

-

The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism as detected by the unaided eye.

-

Protocol 2: Time-Kill Kinetic Assay

This assay determines the rate at which an antibacterial agent kills a bacterial population.

Materials:

-

This compound

-

CAMHB

-

Bacterial strains

-

Spectrophotometer

-

Incubator shaker (35°C ± 2°C)

-

Sterile culture tubes

-

Sterile saline

-

Nutrient agar plates

-

Micropipettes and sterile tips

Procedure:

-

Preparation of Inoculum:

-

Prepare a bacterial suspension adjusted to a 0.5 McFarland standard as described in the MIC protocol.

-

Dilute this suspension in pre-warmed CAMHB to achieve a starting concentration of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL.

-

-

Time-Kill Assay Setup:

-

Prepare sterile culture tubes containing CAMHB with this compound at various concentrations (e.g., 0.5x MIC, 1x MIC, 2x MIC, and 4x MIC).

-

Include a growth control tube with no antibiotic.

-

Inoculate each tube with the prepared bacterial suspension.

-

-

Incubation and Sampling:

-

Incubate the tubes at 35°C ± 2°C with constant agitation (e.g., 150 rpm).

-

At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot (e.g., 100 µL) from each tube.

-

-

Enumeration of Viable Bacteria:

-

Perform ten-fold serial dilutions of each aliquot in sterile saline.

-

Plate 100 µL of appropriate dilutions onto nutrient agar plates.

-

Incubate the plates at 35°C ± 2°C for 18-24 hours.

-

Count the number of colonies on the plates that yield between 30 and 300 colonies to determine the CFU/mL at each time point.

-

-

Data Analysis:

-

Plot the log₁₀ CFU/mL versus time for each concentration of this compound and the growth control.

-

A bactericidal effect is typically defined as a ≥3-log₁₀ reduction in CFU/mL (99.9% kill) from the initial inoculum. A bacteriostatic effect is characterized by a <3-log₁₀ reduction in CFU/mL.

-

Visualizations

Experimental Workflow for MIC Determination

Caption: Workflow for Minimum Inhibitory Concentration (MIC) testing.

Proposed Signaling Pathway for this compound's Antibacterial Action

Caption: Proposed mechanism of this compound leading to bacterial cell death.

References

- 1. Inhibition of DNA synthesis by griseolutein in Escherichia coli through a possible interaction at the cell surface - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Role of the SOS Response in the Generation of Antibiotic Resistance In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. SOS response - Wikipedia [en.wikipedia.org]

- 4. Investigations into the in vitro antimicrobial activity and mode of action of the phenazine antibiotic D-alanylgriseoluteic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Determining the Cytotoxicity of Griseolutein A on Mammalian Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

Griseolutein A is a phenazine alkaloid, a class of nitrogen-containing heterocyclic compounds known for their diverse biological activities. While specific cytotoxic data for this compound is not extensively documented in publicly available literature, related phenazine compounds have demonstrated significant cytotoxic and anti-proliferative effects against various cancer cell lines. For instance, certain phenazine alkaloids isolated from Nocardiopsis dassonvillei have shown potent in vitro cytotoxicity against osteosarcoma cells, and phenazine itself has been observed to have antiproliferative effects on HepG2 and T24 cell lines.[1][2] This suggests that this compound holds potential as a cytotoxic agent and warrants thorough investigation.

These application notes provide a comprehensive guide for researchers to systematically evaluate the cytotoxicity of this compound against mammalian cell lines. The following sections detail the necessary protocols for cell culture, a selection of standard cytotoxicity assays, and data analysis.

Data Presentation

Effective evaluation of a potential therapeutic agent requires meticulous data collection and clear presentation. The following tables are templates for summarizing the quantitative data obtained from cytotoxicity experiments.

Table 1: Cell Line Information

| Cell Line Name | ATCC No. | Cell Type | Tissue of Origin | Morphology | Culture Medium |

| e.g., MCF-7 | HTB-22 | Human Breast Adenocarcinoma | Mammary Gland | Epithelial | Eagle's MEM + 10% FBS + 0.01 mg/mL insulin |

| e.g., A549 | CCL-185 | Human Lung Carcinoma | Lung | Epithelial | F-12K Medium + 10% FBS |

| e.g., HepG2 | HB-8065 | Human Liver Hepatocellular Carcinoma | Liver | Epithelial | Eagle's MEM + 10% FBS |

| User to populate |

Table 2: IC50 Values of this compound on Various Mammalian Cell Lines

| Cell Line | Assay Method | Incubation Time (hours) | IC50 (µM) | Confidence Interval (95%) |

| e.g., MCF-7 | MTT | 48 | User to populate | User to populate |

| e.g., A549 | XTT | 48 | User to populate | User to populate |

| e.g., HepG2 | LDH | 24 | User to populate | User to populate |

| User to populate |

Experimental Protocols

The following are detailed protocols for commonly used cytotoxicity assays. It is recommended to use at least two different assays to confirm the cytotoxic effects and to understand the potential mechanism of cell death.

General Cell Culture and Maintenance

Materials:

-

Selected mammalian cell lines

-

Complete culture medium (specific to each cell line)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution (10,000 U/mL)

-

Trypsin-EDTA (0.25%)

-

Phosphate-Buffered Saline (PBS), sterile

-

Cell culture flasks (T-25, T-75)

-

96-well cell culture plates

-

Humidified incubator (37°C, 5% CO2)

Protocol:

-

Maintain mammalian cell lines in a humidified incubator at 37°C with 5% CO2.

-

Culture cells in the recommended complete medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

Subculture the cells every 2-3 days or when they reach 80-90% confluency.

-

To subculture, wash the cells with sterile PBS, and then add Trypsin-EDTA to detach the cells from the flask.

-

Neutralize the trypsin with complete culture medium and centrifuge the cell suspension.

-

Resuspend the cell pellet in fresh medium and seed into new flasks or plates for experiments.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

Materials:

-

Cells seeded in a 96-well plate

-

This compound stock solution (in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

Microplate reader

Protocol:

-

Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should be less than 0.5%.

-

Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).

-

Incubate the plate for 24, 48, or 72 hours.

-

After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Aspirate the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate for 10 minutes and measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

LDH (Lactate Dehydrogenase) Cytotoxicity Assay

This assay quantifies the release of LDH from damaged cells into the culture medium, which is an indicator of compromised cell membrane integrity.

Materials:

-

Cells seeded in a 96-well plate

-

This compound stock solution

-

Commercially available LDH cytotoxicity assay kit

-

Microplate reader

Protocol:

-

Seed cells as described for the MTT assay.

-

Treat the cells with serial dilutions of this compound for the desired time period. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with lysis buffer provided in the kit).

-

After incubation, carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

-

Prepare the LDH reaction mixture according to the kit manufacturer's instructions and add 50 µL to each well containing the supernatant.

-

Incubate the plate at room temperature for 30 minutes, protected from light.

-

Measure the absorbance at the wavelength specified in the kit's protocol (usually 490 nm).

-

Calculate the percentage of cytotoxicity based on the absorbance readings of the treated, spontaneous release, and maximum release controls.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for assessing the cytotoxicity of this compound.

Caption: General workflow for cytotoxicity assessment of this compound.

Potential Signaling Pathway for Phenazine-Induced Cytotoxicity

Based on the known mechanisms of some cytotoxic agents, a plausible (though currently hypothetical for this compound) signaling pathway leading to apoptosis is depicted below. This serves as a conceptual framework for further mechanistic studies.

Caption: A hypothetical signaling pathway for this compound-induced apoptosis.

References

Developing Stable Formulations of Griseolutein A for Research: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the development of stable formulations of Griseolutein A, a phenazine antibiotic with activity against Gram-positive and Gram-negative bacteria.[1][2] Given the limited publicly available stability and solubility data for this compound, this guide combines known properties with established methodologies for similar compounds to provide a comprehensive framework for its formulation.

Application Note 1: Physicochemical Properties and Stability Profile of this compound

A thorough understanding of the physicochemical properties of this compound is fundamental to developing stable and effective formulations.

Known Physicochemical Properties:

| Property | Value | Reference |

| Molecular Formula | C₁₇H₁₄N₂O₆ | --INVALID-LINK-- |

| Molar Mass | 342.3 g/mol | --INVALID-LINK-- |

| Melting Point | 194-197 °C (with decomposition) | --INVALID-LINK-- |

| Appearance | Yellow or almost yellow powder (inferred from related compounds) | [3] |

Storage Recommendations:

-

Powder: 2 years at -20°C

-

In DMSO: 2 weeks at 4°C, 6 months at -80°C

These storage recommendations suggest that this compound is unstable in solution, making the development of stable formulations crucial for its use in research.

Protocol 1: Determination of this compound Solubility

Objective: To determine the solubility of this compound in various solvents relevant to formulation development.

Materials:

-

This compound powder

-

Solvents: Purified water, Ethanol, Methanol, Acetone, Dimethyl sulfoxide (DMSO), Polyethylene glycol 400 (PEG 400)

-

Saturated solutions of this compound in each solvent

-

HPLC system with UV detector

-

Analytical balance

-

Vortex mixer

-

Centrifuge

-

Syringe filters (0.22 µm)

Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound powder to a known volume of each solvent in a sealed vial.

-

Agitate the vials at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached.

-

-

Sample Preparation:

-

Centrifuge the saturated solutions to pellet the excess solid.

-

Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining undissolved particles.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in a suitable solvent (e.g., methanol).

-

Generate a standard curve by injecting the standard solutions into the HPLC system and plotting peak area against concentration.

-

Inject the filtered supernatant from the saturated solutions into the HPLC system.

-

Determine the concentration of this compound in the supernatant by comparing its peak area to the standard curve. This concentration represents the solubility of this compound in that solvent.

-

Hypothetical Solubility Data for this compound:

The following table presents hypothetical solubility data for this compound to illustrate how the experimental results should be presented. These values are for illustrative purposes only and must be determined experimentally.

| Solvent | Temperature (°C) | Solubility (mg/mL) - Hypothetical |

| Water (pH 7.0) | 25 | < 0.01 |

| Ethanol | 25 | 1.5 |

| Methanol | 25 | 2.0 |

| Acetone | 25 | 5.0 |

| DMSO | 25 | > 50 |

| PEG 400 | 25 | 10.0 |

Protocol 2: Determination of pH-Stability Profile of this compound

Objective: To evaluate the stability of this compound at different pH values to identify the optimal pH range for aqueous formulations.

Materials:

-

This compound

-

Buffer solutions of various pH values (e.g., pH 2, 4, 6, 7, 8, 10)

-

HPLC system with UV detector

-

Incubator or water bath

Methodology:

-

Sample Preparation:

-

Prepare stock solutions of this compound in a suitable organic solvent (e.g., methanol).

-

Dilute the stock solution into each buffer to a final concentration suitable for HPLC analysis (e.g., 10 µg/mL).

-

-

Incubation:

-

Incubate the solutions at a constant temperature (e.g., 37 °C).

-

-

Time-Point Analysis:

-

At various time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each solution.

-

Immediately analyze the samples by HPLC to determine the remaining concentration of this compound.

-

-

Data Analysis:

-

Plot the natural logarithm of the this compound concentration versus time for each pH.

-

The degradation rate constant (k) can be determined from the slope of the line.

-

Plot the degradation rate constant (k) versus pH to generate a pH-rate profile.

-

Hypothetical pH-Stability Data for this compound:

The following table presents a hypothetical pH-rate profile for this compound. This data is for illustrative purposes and must be determined experimentally.

| pH | Degradation Rate Constant (k) at 37°C (h⁻¹) - Hypothetical | Half-life (t₁/₂) (hours) - Hypothetical |

| 2.0 | 0.05 | 13.9 |

| 4.0 | 0.02 | 34.7 |

| 6.0 | 0.01 | 69.3 |

| 7.0 | 0.03 | 23.1 |

| 8.0 | 0.10 | 6.9 |

| 10.0 | 0.50 | 1.4 |

Application Note 2: Formulation Strategies for Enhancing the Stability of this compound

Given its apparent instability in solution, several formulation strategies can be employed to protect this compound from degradation and improve its shelf-life for research applications.

Strategy 1: Encapsulation Technologies

Encapsulating this compound within a protective carrier can shield it from degradative environmental factors.

Objective: To encapsulate this compound in liposomes to improve its stability and solubility in aqueous media.

Materials:

-

This compound

-

Phospholipids (e.g., Soy Phosphatidylcholine, DSPC)

-

Cholesterol

-

Chloroform

-

Phosphate-buffered saline (PBS), pH 7.4

-

Rotary evaporator

-

Probe sonicator or extruder

-

Dialysis membrane (MWCO 12-14 kDa)

Methodology:

-

Lipid Film Hydration:

-

Dissolve this compound, phospholipids, and cholesterol in chloroform in a round-bottom flask.

-

Remove the chloroform using a rotary evaporator to form a thin lipid film on the flask wall.

-

Further dry the film under vacuum for at least 2 hours to remove any residual solvent.

-

-

Hydration and Vesicle Formation:

-

Hydrate the lipid film with PBS (pH 7.4) by gentle rotation at a temperature above the lipid phase transition temperature. This will form multilamellar vesicles (MLVs).

-

-

Size Reduction:

-

To obtain small unilamellar vesicles (SUVs), sonicate the MLV suspension using a probe sonicator on ice or extrude it through polycarbonate membranes of a defined pore size (e.g., 100 nm).

-

-

Purification:

-

Remove unencapsulated this compound by dialysis against fresh PBS.

-

References

Protocol for long-term storage and handling of Griseolutein A

Application Notes and Protocols for Griseolutein A

Introduction

This compound is a phenazine antibiotic with activity against both Gram-positive and Gram-negative bacteria. Proper long-term storage and handling are crucial to maintain its chemical integrity and biological activity for reproducible research results. These application notes provide detailed protocols for the storage, handling, and use of this compound in a laboratory setting.

Chemical Properties

A summary of the key chemical properties of this compound is provided in the table below.

| Property | Value |

| Molecular Formula | C17H14N2O6[1][2][3] |

| Molecular Weight | 342.30 g/mol [1] |

| CAS Number | 573-84-2[1] |

| Appearance | Powder |

| Melting Point | 194-197 °C (decomposed)[2] |

Long-Term Storage Recommendations

To ensure the stability of this compound, it is imperative to adhere to the following storage conditions. The stability of the compound is dependent on whether it is in solid form or in solution.

| Form | Storage Temperature | Duration | Notes |

| Powder | -20°C | 2 years[1] | Keep vial tightly sealed and protected from moisture. |

| In DMSO | 4°C | 2 weeks[1] | For short-term use. Protect from light. |

| In DMSO | -80°C | 6 months[1] | Recommended for long-term storage of stock solutions. |

Note: For comparison, Griseoluteic acid, a breakdown product, can be stored as a powder at -20°C for 3 years and in solvent at -80°C for 1 year.[4]

Experimental Protocols

Reconstitution of this compound Powder

This protocol outlines the procedure for preparing a stock solution of this compound from its powdered form. It is recommended to prepare solutions on the same day of use whenever possible.[5]

Materials:

-

This compound powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile, tightly sealed vials

-

Calibrated micropipettes and sterile tips

Procedure:

-

Before opening, allow the vial of this compound powder to equilibrate to room temperature for at least 60 minutes.[5][6] This prevents condensation from forming inside the vial, which could compromise the stability of the compound.

-

Determine the desired concentration of the stock solution (e.g., 10 mM).

-

Calculate the required volume of DMSO to add to the vial to achieve the desired concentration.

-

Calculation Example for 10 mM stock solution: Volume (L) = (Mass of this compound (g)) / (342.30 g/mol * 0.010 mol/L)

-

-

Carefully add the calculated volume of anhydrous DMSO to the vial containing the this compound powder.

-

Vortex the solution gently until the powder is completely dissolved. If necessary, sonicate briefly in a water bath to aid dissolution.

-

Visually inspect the solution to ensure there are no undissolved particles.

Aliquoting and Storage of Stock Solutions

To avoid repeated freeze-thaw cycles that can degrade the compound, it is highly recommended to aliquot the stock solution into smaller, single-use volumes.

Materials:

-

Reconstituted this compound stock solution

-

Sterile, low-retention microcentrifuge tubes or cryovials

-

Calibrated micropipettes and sterile tips

Procedure:

-

Based on your experimental needs, determine the appropriate volume for each aliquot.

-

Using a calibrated micropipette, dispense the stock solution into the sterile microcentrifuge tubes or cryovials.

-

Tightly seal each vial.

-

Label each aliquot clearly with the compound name, concentration, date of preparation, and storage temperature.

-

For long-term storage, place the aliquots in a freezer at -80°C.[1] For short-term storage (up to one month), -20°C can be used.[5][6]

Handling and Use of Stored Solutions

Proper handling of stored solutions is critical to maintain their quality.

Procedure:

-

When ready to use an aliquot, remove it from the freezer.

-

Allow the vial to thaw completely and equilibrate to room temperature before opening.

-

Once thawed, gently vortex the solution to ensure homogeneity.

-

Dilute the stock solution to the desired working concentration using the appropriate cell culture medium or buffer immediately before use.

-

Avoid storing diluted solutions for extended periods. It is best to prepare fresh dilutions for each experiment.

Visualizations

This compound Storage and Handling Workflow

The following diagram illustrates the recommended workflow for the long-term storage and handling of this compound.

Caption: Workflow for this compound from storage to experimental use.

Signaling Pathways and Experimental Workflows